An In-depth Technical Guide to Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate
An In-depth Technical Guide to Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is a novel chemical entity with limited published data. This guide has been compiled by leveraging established principles of organic chemistry and drawing parallels from structurally related compounds. The information presented herein, particularly regarding physicochemical properties and reaction protocols, should be considered predictive and requires experimental validation.
Introduction: A Fluorinated Building Block of Interest
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[3][4] Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate represents a highly functionalized aromatic scaffold, combining the benefits of fluorine substitution with multiple reactive sites. Its polysubstituted nature offers a versatile platform for the synthesis of complex molecular architectures, making it a compound of significant interest for drug discovery and the development of advanced materials.
This technical guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic pathway, potential chemical reactivity, and prospective applications of Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate.
Predicted Physicochemical and Spectroscopic Properties
Due to the absence of experimental data, the following properties are predicted based on the analysis of its functional groups and comparison with analogous compounds.
Predicted Physicochemical Data
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₁H₁₁BrF₂O₃ | Derived from the chemical structure. |
| Molecular Weight | 309.11 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid or low-melting solid | Aromatic esters of similar molecular weight are often liquids or low-melting solids.[5] |
| Boiling Point | > 250 °C | Expected to be high due to its molecular weight and polarity. |
| Melting Point | Not available | Aromatic esters can have a wide range of melting points.[6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | The ethyl ester group and aromatic ring confer lipophilicity. |
Predicted Spectroscopic Data
The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the ethyl group and a single aromatic proton.
-
Aromatic Proton (1H): A singlet or a triplet (due to coupling with fluorine) is expected in the aromatic region (δ 7.0-8.0 ppm).
-
Ethyl Group (5H): A quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm are characteristic of an ethyl ester.
The carbon spectrum will be more complex due to the presence of multiple unique carbon atoms and C-F coupling.
-
Carbonyl Carbon (C=O): A signal around δ 160-170 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), showing characteristic splitting patterns due to coupling with fluorine.
-
Ethyl Group Carbons: Signals for the CH₂ and CH₃ groups will appear in the upfield region.
Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, likely appearing as doublets due to F-F coupling.
The IR spectrum will be dominated by the characteristic absorptions of the ester and aromatic functionalities.
-
C=O Stretch (Ester): A strong, sharp peak is predicted around 1715-1730 cm⁻¹, typical for an aromatic ester where the carbonyl is conjugated with the benzene ring.[7][8]
-
C-O Stretch (Ester): Two strong bands are expected in the 1300-1000 cm⁻¹ region.[9][10]
-
C-F Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region.
-
Aromatic C-H Stretch: A weak absorption around 3030 cm⁻¹.[7]
The mass spectrum will provide crucial information about the molecular weight and isotopic distribution.
-
Molecular Ion Peak (M⁺): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M⁺ and M+2 pattern of almost equal intensity.[11][12] This provides a clear signature for a monobrominated compound.
Synthesis and Experimental Workflows
A plausible synthetic route to Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate would likely involve the esterification of the corresponding carboxylic acid, 5-bromo-4-ethoxy-2,3-difluorobenzoic acid.
Caption: Proposed synthetic workflow for Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate.
Protocol 1: Fischer Esterification of 5-bromo-4-ethoxy-2,3-difluorobenzoic acid
Objective: To synthesize Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate via acid-catalyzed esterification.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 5-bromo-4-ethoxy-2,3-difluorobenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.[13]
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure ethyl ester.
Chemical Reactivity and Potential Transformations
The structure of Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate offers several avenues for chemical modification, primarily at the ester and bromo functionalities.
Caption: Potential reaction pathways for Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate.
Reactions of the Ester Group
-
Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions (saponification).[14][15][16][17][18][19] Basic hydrolysis is often preferred for its irreversibility.
-
Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol (a benzyl alcohol derivative).[14]
-
Reduction to an Aldehyde: Under controlled conditions at low temperatures (-78 °C), diisobutylaluminum hydride (DIBAL-H) can be used to achieve a partial reduction to the aldehyde.[14]
Reactions at the Bromine Position: Cross-Coupling
The carbon-bromine bond is a key site for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions.
Objective: To form a new C-C bond by coupling with a boronic acid.[20][21][22]
Methodology:
-
Reaction Setup: To a reaction vessel, add Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate (1.0 eq.), a boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water or dioxane/water). Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Objective: To form a new C-N bond by coupling with an amine.[23][24][25][26][27]
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heating: Seal the vessel and heat the mixture (typically 80-120 °C) until the reaction is complete.
-
Work-up and Purification: Cool the mixture, filter through a pad of celite to remove inorganic salts and the catalyst, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.
Potential Applications
While specific applications for this molecule are not yet documented, its structural features suggest significant potential in several areas:
-
Medicinal Chemistry: As a highly functionalized building block, it can be used to synthesize novel compounds for screening against various biological targets. The difluoro-ethoxy-benzene motif is present in several bioactive molecules. The bromine atom serves as a handle for late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4][28]
-
Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of new pesticides and herbicides due to their enhanced biological activity and metabolic stability.
-
Materials Science: The unique electronic properties conferred by the fluorine and bromine atoms could make this molecule a precursor for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Safety and Handling
No specific toxicity data is available for Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate. However, based on its structure as a halogenated aromatic compound, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[29]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Toxicity: Halogenated aromatic compounds can have varying degrees of toxicity, with some being irritants or having long-term health effects.[30][31][32][33] Treat this compound as potentially hazardous until toxicological data becomes available.
Conclusion
Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is a promising, albeit understudied, chemical entity. Its combination of fluorine atoms, an ethoxy group, a reactive bromine site, and an ester functionality makes it a highly versatile building block. The predictive analysis and general protocols provided in this guide are intended to serve as a foundational resource for researchers looking to synthesize, modify, and explore the potential of this molecule in drug discovery, agrochemicals, and materials science. Experimental validation of the proposed properties and reaction conditions is a necessary next step to fully unlock its synthetic utility.
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